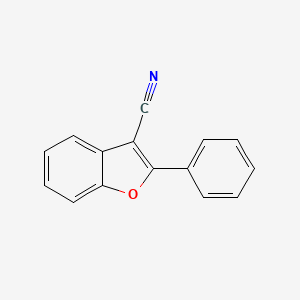
N-Boc-2-(3-pyridyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-(3-pyridyl)cyclopropanamine is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is characterized by the presence of a pyridine ring attached to a cyclopropane ring, with a tert-butoxycarbonyl (Boc) protecting group on the amine. This compound is primarily used in research and development, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of N-Boc-2-(3-pyridyl)cyclopropanamine typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through various cyclopropanation reactions, such as the Simmons-Smith reaction or the use of diazo compounds.
Introduction of the pyridine ring: This step involves the coupling of the cyclopropane intermediate with a pyridine derivative, often through a palladium-catalyzed cross-coupling reaction.
Protection of the amine group: The final step involves the protection of the amine group with a Boc group, using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Chemical Reactions Analysis
N-Boc-2-(3-pyridyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, and the amine can undergo further substitution reactions with electrophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Boc-2-(3-pyridyl)cyclopropanamine has several scientific research applications:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-Boc-2-(3-pyridyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can provide steric hindrance and rigidity to the molecule. The Boc group serves as a protecting group, allowing for selective reactions at the amine site .
Comparison with Similar Compounds
N-Boc-2-(3-pyridyl)cyclopropanamine can be compared with other similar compounds, such as:
N-Boc-2-(2-pyridyl)cyclopropanamine: This compound has a pyridine ring attached at the 2-position of the cyclopropane ring, which can lead to different reactivity and binding properties.
N-Boc-2-(4-pyridyl)cyclopropanamine: The pyridine ring is attached at the 4-position, which can also affect the compound’s chemical and biological properties.
N-Boc-2-(3-pyridyl)cyclopropane:
This compound is unique due to its specific substitution pattern and the presence of the Boc-protected amine, which allows for selective reactions and applications in various fields.
Properties
CAS No. |
1024605-77-3 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
tert-butyl N-(2-pyridin-3-ylcyclopropyl)carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-7-10(11)9-5-4-6-14-8-9/h4-6,8,10-11H,7H2,1-3H3,(H,15,16) |
InChI Key |
LJUOZRBDSDCVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one](/img/structure/B13675986.png)


![2-Chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13675997.png)



![Benzo[d]isothiazol-4-ylmethanamine](/img/structure/B13676036.png)

![1-[4-(Difluoromethoxy)benzyl]azetidine](/img/structure/B13676051.png)


![4-Iodobenzo[b]thiophen-2-amine](/img/structure/B13676070.png)

